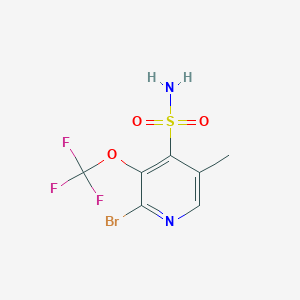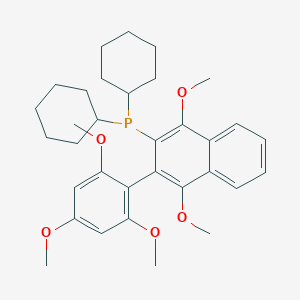
Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine is a complex organic compound that belongs to the class of phosphine ligands. These compounds are widely used in various chemical reactions, particularly in catalysis and organic synthesis. The unique structure of this compound, featuring multiple methoxy groups and a naphthalene core, makes it a valuable reagent in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine typically involves the reaction of cyclohexylphosphine with a naphthalene derivative that contains methoxy groups. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine is known to undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its unique properties can enhance reaction efficiency and selectivity.
作用机制
The mechanism by which Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine exerts its effects is primarily through its role as a ligand. It can coordinate with metal centers in catalytic complexes, stabilizing reactive intermediates and facilitating various chemical transformations. The methoxy groups and naphthalene core contribute to its electronic and steric properties, influencing its reactivity and selectivity in different reactions.
相似化合物的比较
Similar Compounds
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine- (2- (2-aminoethyl)phenyl)palladium (II) chloride
Uniqueness
Compared to similar compounds, Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine offers unique advantages due to its specific structural features. The presence of multiple methoxy groups and the naphthalene core provide distinct electronic properties, enhancing its performance in certain catalytic applications. Additionally, its steric bulk can influence the selectivity of reactions, making it a valuable tool in synthetic chemistry.
属性
分子式 |
C33H43O5P |
|---|---|
分子量 |
550.7 g/mol |
IUPAC 名称 |
dicyclohexyl-[1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C33H43O5P/c1-34-22-20-27(35-2)29(28(21-22)36-3)30-31(37-4)25-18-12-13-19-26(25)32(38-5)33(30)39(23-14-8-6-9-15-23)24-16-10-7-11-17-24/h12-13,18-21,23-24H,6-11,14-17H2,1-5H3 |
InChI 键 |
REUHDSFIGWPAGB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C3=CC=CC=C3C(=C2P(C4CCCCC4)C5CCCCC5)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



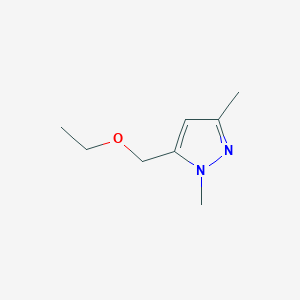

![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)
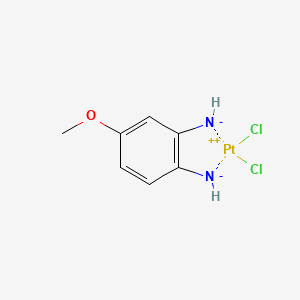
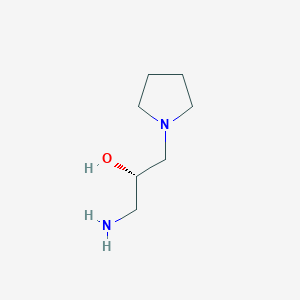
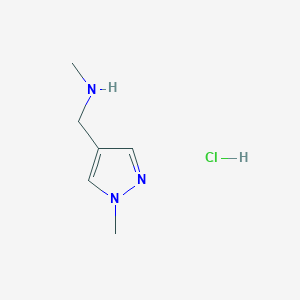
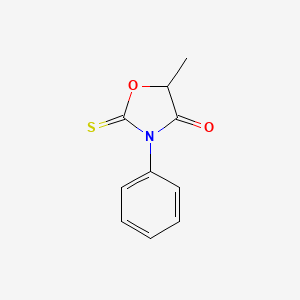
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12874341.png)
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
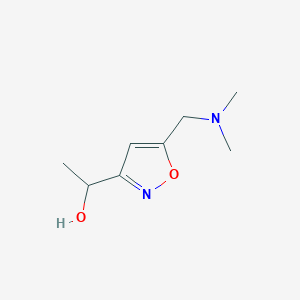
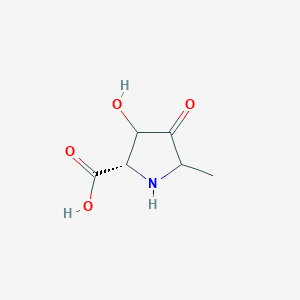
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
